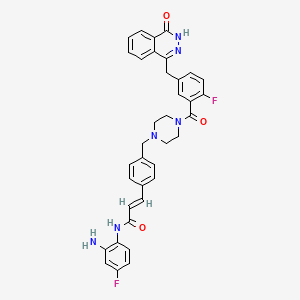
Parp/hdac-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Parp/hdac-IN-1 is a dual inhibitor targeting both poly (ADP-ribose) polymerase (PARP) and histone deacetylase (HDAC). This compound has shown significant potential in cancer treatment due to its ability to inhibit both PARP and HDAC enzymes, which play crucial roles in DNA repair and gene expression regulation, respectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Parp/hdac-IN-1 involves the use of benzopyrazole or benzimidazole as core structures. A total of 14 dual-target inhibitors were designed and synthesized using these core structures . The specific synthetic routes and reaction conditions are detailed in various research publications, but generally involve multi-step organic synthesis techniques.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis typically involves standard organic synthesis procedures that can be scaled up for industrial production. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Parp/hdac-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound. These intermediates often include functionalized benzopyrazole or benzimidazole derivatives .
Wissenschaftliche Forschungsanwendungen
Parp/hdac-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PARP and HDAC enzymes.
Biology: Employed in cellular studies to understand the role of PARP and HDAC in DNA repair and gene expression.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery.
Wirkmechanismus
Parp/hdac-IN-1 exerts its effects by inhibiting both PARP and HDAC enzymes. PARP inhibitors prevent the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks and cell death. HDAC inhibitors, on the other hand, prevent the deacetylation of histones, leading to an open chromatin structure and increased gene expression . The combination of these two mechanisms results in enhanced anticancer activity, particularly in cancers with BRCA1 or BRCA2 mutations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Olaparib: A PARP inhibitor used in the treatment of ovarian and breast cancers.
Vorinostat: An HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.
KT-3283: A dual PARP-HDAC inhibitor with activity in Ewing sarcoma.
Uniqueness
Parp/hdac-IN-1 is unique due to its dual inhibitory action on both PARP and HDAC enzymes, which provides a synergistic effect in cancer treatment. This dual action makes it more effective in inducing cancer cell death compared to single-target inhibitors .
Eigenschaften
Molekularformel |
C36H32F2N6O3 |
|---|---|
Molekulargewicht |
634.7 g/mol |
IUPAC-Name |
(E)-N-(2-amino-4-fluorophenyl)-3-[4-[[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]methyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C36H32F2N6O3/c37-26-11-13-32(31(39)21-26)40-34(45)14-10-23-5-7-24(8-6-23)22-43-15-17-44(18-16-43)36(47)29-19-25(9-12-30(29)38)20-33-27-3-1-2-4-28(27)35(46)42-41-33/h1-14,19,21H,15-18,20,22,39H2,(H,40,45)(H,42,46)/b14-10+ |
InChI-Schlüssel |
PASQIMCZMIAMDH-GXDHUFHOSA-N |
Isomerische SMILES |
C1CN(CCN1CC2=CC=C(C=C2)/C=C/C(=O)NC3=C(C=C(C=C3)F)N)C(=O)C4=C(C=CC(=C4)CC5=NNC(=O)C6=CC=CC=C65)F |
Kanonische SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C=CC(=O)NC3=C(C=C(C=C3)F)N)C(=O)C4=C(C=CC(=C4)CC5=NNC(=O)C6=CC=CC=C65)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid](/img/structure/B12367291.png)
![(1S,9R,10S)-18-(cyclopropylmethyl)-13-[2-(4-methylpyrazol-1-yl)ethyl]-13,18-diazatetracyclo[7.6.3.01,10.02,7]octadeca-2(7),3,5-triene-4,10-diol;trihydrochloride](/img/structure/B12367295.png)


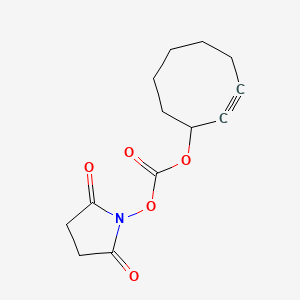

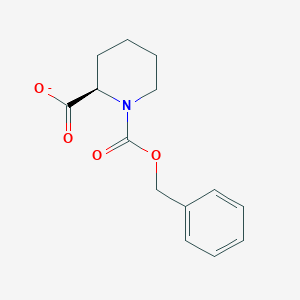
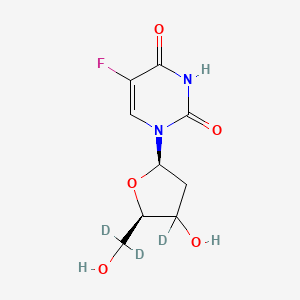
![6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one](/img/structure/B12367318.png)
![N-[4-[[6-(3,5-dimethoxyphenyl)purin-9-yl]methyl]phenyl]prop-2-enamide](/img/structure/B12367332.png)
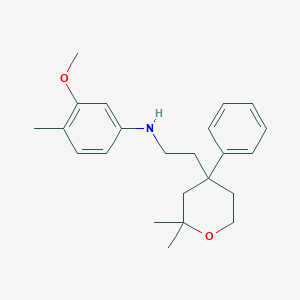
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B12367334.png)
![N-[(2E,6E)-2,6-bis[[2-(trifluoromethyl)phenyl]methylidene]cyclohexylidene]hydroxylamine](/img/structure/B12367350.png)
